

A Functional Comparison of Invertebrate NGFFFamide and Vertebrate Neuropeptide S

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Compound of Interest

Compound Name: NGFFFamide

Cat. No.: B15571654

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A detailed guide for researchers, scientists, and drug development professionals on the comparative functional aspects of the invertebrate neuropeptide **NGFFFamide** and vertebrate Neuropeptide S (NPS), supported by experimental data and detailed methodologies.

This guide provides a comprehensive functional comparison of the invertebrate neuropeptide **NGFFFamide**, primarily found in echinoderms, and the vertebrate neuropeptide S (NPS). Recent research has unveiled a fascinating evolutionary link between these two signaling molecules, revealing that the receptor for **NGFFFamide** is an orthologue of the vertebrate NPS receptor. This evolutionary relationship provides a framework for understanding their functional similarities and divergences. This document summarizes key quantitative data, details the experimental protocols used to generate this data, and visualizes the signaling pathways involved.

Data Presentation: Quantitative Comparison of Neuropeptide Activity

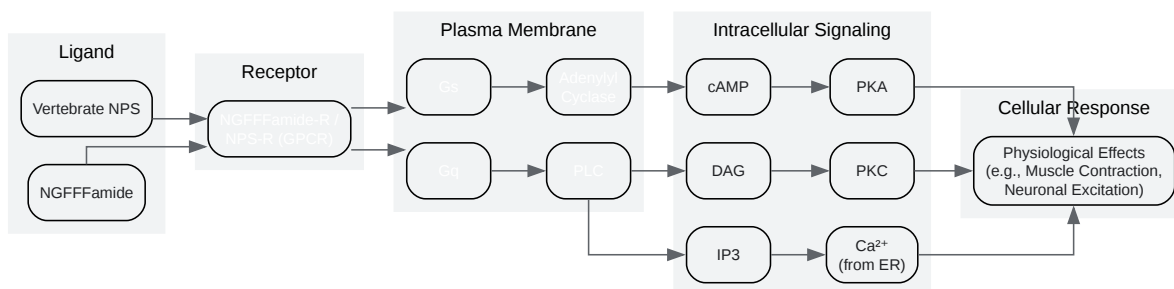
The functional potencies of **NGFFFamide** and vertebrate NPS have been characterized using various in vitro assays. The following table summarizes the half-maximal effective concentrations (EC₅₀) for receptor activation, providing a quantitative basis for comparing their activities.

Neuropeptide	Receptor	Assay Type	Cell Line	EC50 (nM)
NGFFFamide	NGFFFamide Receptor (NPS/CCAP-type)	Calcium Mobilization	HEK293	Value from Semmens et al., 2015
Vertebrate NPS	NPS Receptor (NPSR)	Calcium Mobilization	CHO	0.91 ± 0.044[1]
Neurons	19.8 ± 1.3[2][3]			
cAMP Accumulation	CHO	1.12 ± 0.030[1]		
ERK Phosphorylation	CHO	0.27 ± 0.048[1]		
Chicken NPS	Chicken NPSR1	Calcium Mobilization	CHO	0.23 ± 0.07[4]
cAMP/PKA Signaling	CHO	5.86[4]		

Note: The specific EC50 value for **NGFFFamide** is located in the primary literature from Semmens et al., 2015, which identified its receptor.

Signaling Pathways

Vertebrate NPS is known to activate its G protein-coupled receptor (NPSR), leading to the stimulation of two primary signaling cascades: the Gq pathway, which results in the mobilization of intracellular calcium, and the Gs pathway, which leads to the accumulation of cyclic AMP (cAMP).[2][5] The identification of the **NGFFFamide** receptor as an NPS-type receptor suggests a conservation of these signaling mechanisms.



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Caption: Signaling pathways of **NGFFFamide** and NPS receptors.

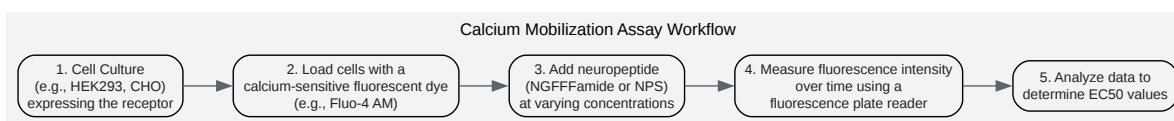
Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Experimental Workflow:



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Caption: Workflow for a calcium mobilization assay.

Methodology:

- Cell Culture and Transfection:
 - HEK293 or CHO cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
 - Cells are transiently or stably transfected with a plasmid encoding the receptor of interest (**NGFFFamide** receptor or NPS receptor).
- Cell Plating:
 - Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
- Dye Loading:
 - The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).
- Compound Addition and Signal Detection:
 - After incubation, the dye-loading solution is removed, and cells are washed with a buffer.
 - A baseline fluorescence reading is taken.
 - The neuropeptide (**NGFFFamide** or NPS) at various concentrations is added to the wells.
 - Fluorescence intensity is measured immediately and continuously over a period of time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
- Data Analysis:
 - The change in fluorescence intensity from baseline is calculated.
 - Dose-response curves are generated by plotting the fluorescence change against the logarithm of the neuropeptide concentration.

- The EC50 value is determined from the dose-response curve using non-linear regression analysis.

cAMP Accumulation Assay

This assay quantifies the production of cyclic AMP, a key second messenger in the Gs signaling pathway.

Methodology:

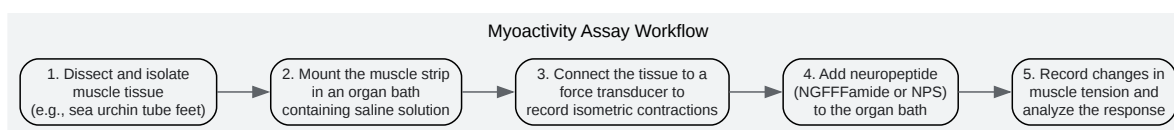
- Cell Culture and Transfection:
 - Similar to the calcium mobilization assay, cells (e.g., CHO) expressing the receptor of interest are cultured and plated in multi-well plates.
- Stimulation:
 - The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Cells are incubated with varying concentrations of the neuropeptide (**NGFFFamide** or NPS) for a defined period (e.g., 30 minutes) at 37°C.
- Cell Lysis and cAMP Measurement:
 - The stimulation is terminated, and the cells are lysed.
 - The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- Data Analysis:
 - A standard curve is generated using known concentrations of cAMP.
 - The amount of cAMP produced in response to the neuropeptide is determined by interpolating from the standard curve.

- Dose-response curves are plotted, and EC50 values are calculated.

Myoactivity Assay (In Vitro Muscle Contraction)

This bioassay is used to assess the effect of neuropeptides on muscle contractility, a key function of **NGFFFamide** in echinoderms.

Experimental Workflow:



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